1-Amino-1-cyclopropyl-4-methylpentan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-amino-1-cyclopropyl-4-methylpentan-2-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)5-8(11)9(10)7-3-4-7/h6-7,9H,3-5,10H2,1-2H3 |
InChI Key |
NQXTUXPZKQKVQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(C1CC1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Amino 1 Cyclopropyl 4 Methylpentan 2 One
Direct Synthetic Routes to 1-Amino-1-cyclopropyl-4-methylpentan-2-one
Direct routes focus on forming the characteristic 1-amino-1-cyclopropyl ketone moiety in a single or streamlined sequence of reactions.
Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient pathway to complex molecules like 1-aminocyclopropyl ketones. princeton.edu One notable strategy involves the reaction of α-amino ketones with vinyl sulfonium (B1226848) salts. rsc.org This method, utilizing a base such as DBU in a solvent like CH2Cl2, efficiently yields 1,1-cyclopropane aminoketones in high yields. rsc.orgrsc.org The reaction proceeds by initial formation of an enolate from the α-amino ketone, which then attacks the vinyl sulfonium salt, leading to a cyclization event that forms the cyclopropane (B1198618) ring.
Another powerful tandem approach begins with 1,2-diketones, which undergo photocyclization to form 2-hydroxycyclobutanones (HCBs). These intermediates then react with primary or secondary amines in a condensation reaction followed by a C4–C3 ring contraction, known as an α-iminol rearrangement, to yield the desired 1,1-cyclopropane aminoketones. mpg.ded-nb.info This method has been successfully adapted to continuous flow systems, significantly reducing reaction times and improving productivity. mpg.devapourtec.com
| Reactants | Conditions | Product Class | Yield | Reference |
|---|---|---|---|---|
| β-Amino ketone, Vinyl sulfonium salt | DBU, CH2Cl2, 0 °C, 1 h | 1,1-Cyclopropane aminoketones | High | rsc.orgrsc.org |
| 1,2-Diketone, Amine | 1. Blue light (427 nm), 19 °C 2. Thiourea, 22-24 °C (Flow) | 1,1-Cyclopropane aminoketones | Good | mpg.de |
Beyond specific tandem sequences, several general strategies exist for constructing the 1,1-cyclopropane aminoketone scaffold. Traditional methods for forming cyclopropylamines, such as the Hofmann or Curtius rearrangements from cyclopropanecarboxylic acid derivatives, could be adapted. mpg.de Similarly, the Kulinkovich–Szymoniak reaction offers another route to cyclopropylamines which could potentially be oxidized or otherwise functionalized to introduce the ketone group. mpg.de
A more direct approach involves the cyclopropanation of activated olefins. For instance, the reaction of an enamine derived from an appropriate precursor with a carbene or carbenoid source could theoretically construct the target structure. The field of aminocyclopropane synthesis is rich, with methods like the cyclodialkylation of glycine (B1666218) equivalents providing a foundation for accessing the core amino-cyclopropane unit, which can then be further elaborated. researchgate.net
Precursor Chemistry for this compound
An alternative to direct synthesis involves the preparation of key precursors that are subsequently converted to the final product. This often involves either creating the ketone backbone first, followed by amination, or vice-versa.
The synthesis of the ketone precursor, 1-cyclopropyl-4-methylpentan-1-one, is a logical starting point. Cyclopropyl (B3062369) ketones can be synthesized through various established methods. One common approach is the Friedel-Crafts acylation of cyclopropane, though this can be challenging. A more versatile method involves the reaction of a cyclopropyl organometallic reagent (e.g., cyclopropylmagnesium bromide or cyclopropyllithium) with an appropriate acyl chloride, such as 4-methylpentanoyl chloride.
Furthermore, photocatalytic methods have emerged for the synthesis of aryl cyclopropyl ketones, which could be adapted for alkyl counterparts. nih.gov These reactions often involve the [3+2] photocycloaddition of a cyclopropyl ketone with an alkene, demonstrating the utility of cyclopropyl ketones as versatile building blocks. nih.gov
Once a suitable ketone precursor is obtained, the next critical step is the introduction of the amino group at the C1 position. Direct α-amination of ketones is a well-developed field. organic-chemistry.org Various methods, including iron-catalyzed oxidative coupling with sulfonamides or copper-catalyzed reactions, can introduce a nitrogen-containing group adjacent to the carbonyl. organic-chemistry.orgacs.org
For a structure like this compound, a plausible route would start with 1-cyclopropyl-4-methylpentan-1-one. This ketone could be α-halogenated and then subjected to nucleophilic substitution with an amine source. Alternatively, reductive amination of a corresponding α-keto ester or β-keto ester precursor is a powerful strategy for forming α- and β-amino acids and their derivatives, which could be adapted for this synthesis. nih.gov This process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the amine. nih.gov
| Starting Material | Reaction Type | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Ketone | Direct α-Amination | CuBr2, Amine | α-Amino ketone | organic-chemistry.org |
| Ketone | Iron-Catalyzed Oxidative Coupling | Fe(acac)3, Sulfonamide, TBHP | α-Amino ketone | acs.org |
| β-Keto ester | Reductive Amination | Amine, AcOH, Reducing Agent | β-Amino ester | nih.gov |
Exploration of Novel Synthetic Strategies
Modern synthetic chemistry offers new tools that could be applied to the synthesis of this compound. As mentioned, continuous flow synthesis has proven effective for producing 1,1-cyclopropane aminoketones, offering advantages in terms of safety, scalability, and reaction time. mpg.devapourtec.com
Additionally, photoredox catalysis opens up new reaction pathways. This strategy uses visible light to initiate single-electron transfer events, enabling transformations that are difficult to achieve with traditional thermal methods. researchgate.net The enantioselective [3+2] photocycloaddition of aryl cyclopropyl ketones demonstrates the potential of this approach to construct complex, stereodefined cyclopentane (B165970) structures. nih.gov Similar principles could be harnessed to develop novel cyclopropanation or amination reactions relevant to the target molecule.
Development of Sustainable Chemical Synthesis Approaches
The synthesis of α-amino ketones, a critical class of organic intermediates, has traditionally relied on methods that are often resource-intensive and can generate significant waste. However, the principles of green chemistry are increasingly being applied to develop more sustainable alternatives. For the synthesis of this compound, a key step is the introduction of the amino group at the α-position to the carbonyl group of the precursor ketone, 1-cyclopropyl-4-methylpentan-2-one.
One of the most promising sustainable approaches for this transformation is the direct, transition-metal-free oxidative α-C-H amination of ketones. acs.org This method utilizes a commercially available and inexpensive catalyst such as ammonium (B1175870) iodide, with a co-oxidant like sodium percarbonate. acs.orgorganic-chemistry.org This approach avoids the use of heavy metals, which are often toxic and difficult to remove from the final product. The reaction can be performed under mild conditions and has shown a broad substrate scope, accommodating a wide range of ketones and amines. acs.orgorganic-chemistry.org A proposed reaction scheme for the synthesis of this compound via this method is presented below:
Scheme 1: Proposed Sustainable Synthesis of this compound
A plausible transition-metal-free direct α-C-H amination of 1-cyclopropyl-4-methylpentan-2-one using an amine source in the presence of a catalyst and co-oxidant.
Another sustainable strategy involves the use of biocatalysts, such as ω-transaminases. researchgate.net These enzymes can catalyze the asymmetric amination of ketones with high enantioselectivity, using an amino donor like isopropylamine. This biocatalytic approach operates under mild aqueous conditions, eliminates the need for protecting groups, and generates a product with high purity, reducing the need for extensive purification steps. The use of immobilized enzymes further enhances sustainability by allowing for easy separation and reuse of the biocatalyst. researchgate.net
Furthermore, the choice of solvent plays a crucial role in the sustainability of a synthetic process. The development of reactions that can be conducted in water or other environmentally benign solvents is a key goal of green chemistry. Research into the synthesis of related aminoketones has demonstrated the feasibility of using water or mixtures of water and ethanol (B145695) as the reaction medium, significantly reducing the environmental impact compared to traditional organic solvents.
A summary of key research findings for sustainable α-amination of ketones is provided in the table below.
| Method | Catalyst/Reagent | Co-oxidant | Solvent | Key Advantages |
| Direct C-H Amination | Ammonium Iodide | Sodium Percarbonate | Not specified | Transition-metal-free, mild conditions, broad scope. acs.orgorganic-chemistry.org |
| Biocatalytic Amination | ω-Transaminase | - | Aqueous buffer | High enantioselectivity, mild conditions, biodegradable catalyst. researchgate.net |
| Direct α-Amination | tert-butanesulfinamide/Tf₂O | - | CH₂Cl₂ | Direct transfer of a free amino group under mild conditions. nih.govchemistryviews.org |
This table summarizes various sustainable methods for the α-amination of ketones, which are applicable to the synthesis of this compound.
Continuous Flow Synthesis Applications in Aminoketone Production
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and intermediates, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. The production of aminoketones, including this compound, is well-suited for adaptation to a continuous flow process.
A key intermediate in one potential synthetic route to the target molecule is an α-halo ketone, such as 1-bromo-1-cyclopropyl-4-methylpentan-2-one. The synthesis of α-halo ketones has been successfully demonstrated in a continuous flow system. acs.org This process often involves the use of hazardous reagents, and the confined, controlled environment of a flow reactor minimizes the risks associated with handling such materials. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can also lead to higher yields and purities of the α-halo ketone intermediate.
Following the synthesis of the α-halo ketone, the subsequent nucleophilic substitution with an amine to form the final α-amino ketone can also be performed in a continuous flow setup. This allows for a multi-step synthesis to be "telescoped" into a single, continuous operation, reducing manual handling and the potential for contamination.
Moreover, the biocatalytic amination of ketones using immobilized ω-transaminases has been effectively implemented in a continuous flow packed-bed reactor. researchgate.net In this setup, a solution of the ketone and the amino donor is continuously passed through a column packed with the immobilized enzyme. This approach allows for efficient conversion, easy product separation, and continuous operation for extended periods, making it a highly attractive method for industrial-scale production. researchgate.net
The table below outlines the benefits of applying continuous flow technology to the synthesis of aminoketones.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Handling of large quantities of hazardous reagents. | Small reaction volumes, better heat and mass transfer, containment of hazardous intermediates. acs.org |
| Efficiency | Longer reaction times, potential for side reactions. | Precise control of parameters, shorter residence times, often higher yields and purity. |
| Scalability | Scaling up can be challenging and require significant process redesign. | Scalability is achieved by running the process for longer durations ("scaling out"). |
| Process Control | Less precise control over temperature and mixing. | Excellent control over reaction parameters, leading to better reproducibility. |
| Integration | Multi-step syntheses require isolation of intermediates. | Steps can be "telescoped," leading to a more streamlined process. acs.org |
This table provides a comparative overview of batch versus continuous flow synthesis for the production of aminoketones.
Chemical Reactivity and Mechanistic Investigations of 1 Amino 1 Cyclopropyl 4 Methylpentan 2 One
Elucidation of Reaction Mechanisms
The unique juxtaposition of the amino, cyclopropyl (B3062369), and carbonyl groups allows for a rich and varied landscape of chemical reactions, from additions at the carbonyl center to complex rearrangements involving the strained three-membered ring.
Nucleophilic Addition Pathways to the Carbonyl Moiety
The ketone's carbonyl group is an electrophilic center, susceptible to attack by nucleophiles. This fundamental reaction for ketones proceeds via the formation of a tetrahedral intermediate. In the case of 1-Amino-1-cyclopropyl-4-methylpentan-2-one, the reaction is expected to follow this general pathway, though the adjacent amino group can influence the reactivity. Under acidic conditions, the amine would be protonated, increasing the electron-withdrawing effect on the carbonyl carbon and potentially enhancing its electrophilicity.
The addition of various nucleophiles would lead to a range of products, as outlined in the table below.
| Nucleophile | Reagent Example | Expected Product |
| Hydride Ion | Sodium borohydride (B1222165) (NaBH₄) | 1-Amino-1-cyclopropyl-4-methylpentan-2-ol |
| Organometallics | Methylmagnesium bromide (CH₃MgBr) | 2-Amino-2-cyclopropyl-5-methylhexan-3-ol |
| Cyanide Ion | Hydrogen cyanide (HCN) | 2-Amino-2-cyclopropyl-3-hydroxy-5-methyl-3-carbonitrile |
| Water | H₂O (acid or base catalyzed) | 1-Amino-1-cyclopropyl-4-methylpentane-2,2-diol (gem-diol) |
The mechanism involves the nucleophile attacking the partially positive carbonyl carbon, breaking the C=O pi bond and pushing electrons onto the oxygen atom. Subsequent protonation of the resulting alkoxide yields the final addition product.
Rearrangement Reactions Involving the Cyclopropyl Moiety
The significant ring strain of the cyclopropyl group (approximately 27 kcal/mol) makes it prone to ring-opening reactions, particularly under acidic conditions. acs.org Cyclopropyl ketones can undergo acid-catalyzed rearrangements to form five-membered rings or other rearranged products. acs.orgacs.org This process is typically initiated by the protonation of the carbonyl oxygen, which enhances the electron-withdrawing nature of the ketone. The subsequent step involves the cleavage of one of the cyclopropane (B1198618) C-C bonds to relieve ring strain, forming a more stable carbocation intermediate.
For this compound, an acid-catalyzed rearrangement could proceed via the cleavage of the C1-Cα bond of the cyclopropyl ring, leading to a stabilized carbocation that can then undergo further reaction, such as cyclization or reaction with a nucleophile. The presence of the α-amino group could potentially influence the stability of the intermediates and the ultimate reaction pathway. A notable reaction for related cyclopropyl-carbonyl compounds is the Cloke-Wilson rearrangement, which results in the formation of dihydrofurans. rsc.org
Elimination Reaction Mechanisms and Transition State Analysis
Elimination reactions typically require a leaving group and a proton on a β-carbon. In this compound, the primary amine is a poor leaving group unless it is first converted into a better one (e.g., by diazotization). Furthermore, typical β-elimination pathways are not readily accessible from the α-amino position.
However, elimination reactions are well-documented for β-aminoketones, often proceeding through mechanisms like the Cope elimination after N-oxidation, or Hofmann elimination with a quaternary ammonium (B1175870) salt intermediate. researchgate.netresearchgate.net While these are not directly applicable to an α-aminoketone, they highlight potential, albeit more complex, pathways that could be engineered. For instance, a multi-step sequence involving rearrangement or other functional group manipulations could potentially create a substrate suitable for elimination. Analysis of such hypothetical transition states would require computational chemistry to determine their feasibility and energy barriers.
Keto-Enol Tautomeric Equilibria in Related Aminoketones
Like most ketones with an α-hydrogen, this compound can exist in equilibrium with its enol tautomer. masterorganicchemistry.comlibretexts.org Tautomers are constitutional isomers that rapidly interconvert. The keto form is generally much more stable and therefore predominates at equilibrium for simple ketones. libretexts.org
The equilibrium can be catalyzed by either acid or base. khanacademy.org
Base-catalyzed: A base removes a proton from the α-carbon (the C3 position in this molecule) to form a resonance-stabilized enolate ion. Protonation of the enolate's oxygen atom yields the enol.
Acid-catalyzed: The carbonyl oxygen is first protonated by an acid. A weak base (like water) then removes a proton from the α-carbon to form the enol. youtube.com
The structural features of the aminoketone can influence the position of this equilibrium. The table below shows typical equilibrium constants for different ketone structures.
| Compound | % Enol at Equilibrium | K_eq ([enol]/[keto]) |
| Acetone (B3395972) | 0.00015% | 1.5 x 10⁻⁶ |
| Cyclohexanone | 0.02% | 2.0 x 10⁻⁴ |
| Acetylacetone (a β-diketone) | 80% | 4.0 |
For this compound, the equilibrium is expected to heavily favor the keto form, similar to other simple acyclic ketones.
Oxidative Transformations and Pathways
The oxidation of this compound can occur at several sites. The primary amine can be oxidized to various nitrogen-containing functional groups. For instance, oxidation of primary amines can yield imines, oximes, nitriles, or nitro compounds, depending on the oxidant and reaction conditions. researchgate.net The use of a reagent like o-Iodoxybenzoic acid (IBX) has been shown to mediate the dehydrogenation of amines to imines. researchgate.net Furthermore, some oxidative processes can convert primary amines directly into ketones. researchgate.net
In a different pathway, oxidative rearrangement of an enamine intermediate, which could be formed from the aminoketone, can lead to the synthesis of more complex molecules. nih.gov The cyclopropyl and alkyl portions of the molecule are generally stable to mild oxidizing agents but could be susceptible to cleavage under harsh oxidative conditions.
Reductive Transformations and Product Distribution
The most common reductive transformation for a ketone is the reduction of the carbonyl group to a secondary alcohol. This is a synthetically useful reaction that can be accomplished with a variety of reducing agents. windows.netnih.gov The reaction of this compound with a hydride-based reducing agent would yield 1-amino-1-cyclopropyl-4-methylpentan-2-ol.
The choice of reducing agent can be critical, especially concerning selectivity. organic-chemistry.org
| Reducing Agent | Typical Conditions | Notes |
| Sodium borohydride (NaBH₄) | Methanol (B129727) or Ethanol (B145695), Room Temp. | A mild and selective reagent for reducing ketones in the presence of many other functional groups. |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | A very powerful and non-selective reducing agent. |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ catalyst | Effective for reducing ketones, though may also affect other groups under certain conditions. |
This reduction creates a new stereocenter at the C2 position, meaning that a mixture of diastereomers can be formed. The stereochemical outcome can sometimes be controlled through the use of chiral reducing agents or catalysts, a key strategy in asymmetric synthesis. researchgate.net The general process of converting a ketone to an amine via an imine intermediate is known as reductive amination. wikipedia.orgyoutube.com
Electrophilic and Nucleophilic Substitution Reactions
No published studies were identified that specifically investigate the electrophilic and nucleophilic substitution reactions of this compound. Research on the outcomes, influencing factors, and mechanistic pathways of such reactions on this compound is currently unavailable.
Cycloaddition Reactions and Their Potential Utility
Similarly, there is no available research detailing the participation of this compound in cycloaddition reactions. The potential for this molecule to act as a synthon in cycloaddition processes has not been explored in the current scientific literature, and thus, no data on reaction partners, conditions, or the utility of potential products can be provided.
Stereochemical Aspects and Chiral Synthesis Pertaining to 1 Amino 1 Cyclopropyl 4 Methylpentan 2 One and Its Analogs
Enantioselective and Diastereoselective Synthetic Strategies
The synthesis of single enantiomers of α-amino ketones is a significant challenge in organic chemistry. nih.gov These compounds are valuable building blocks for many natural products and pharmaceuticals. nih.govrsc.org Strategies to control the three-dimensional arrangement of atoms during synthesis are therefore essential.
Application of Chiral Auxiliaries in Aminoketone Synthesis
A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method is a well-established strategy for asymmetric synthesis.
Several types of chiral auxiliaries have been successfully employed in the synthesis of α-amino ketone analogs:
Oxazolidinones and Camphorsultam: These are among the most reliable and widely used chiral auxiliaries. For instance, camphorsultam has demonstrated superiority over oxazolidinones in certain reactions, such as asymmetric Claisen rearrangements and Michael additions, by providing high levels of asymmetric induction. wikipedia.org
Pseudoephedrine: This readily available amino alcohol can be used as a chiral auxiliary. wikipedia.org It reacts with a carboxylic acid to form an amide. The α-proton can then be removed to form a chiral enolate, which reacts with electrophiles in a highly diastereoselective manner. The stereochemistry is directed by the methyl group of the pseudoephedrine backbone. wikipedia.org This approach has been used in diastereoselective Mannich reactions to produce β-aminocarbonyl compounds with high yields and stereoselectivity. researchgate.net
N-tert-Butanesulfinamide: Chiral N-tert-butanesulfinyl imines, derived from α-halo ketones, serve as effective intermediates for the synthesis of α-amino ketones. rsc.org The sulfinyl group directs the stereochemical outcome of nucleophilic additions and can be easily removed under acidic conditions to yield the chiral primary amine. rsc.org
The general principle involves attaching the auxiliary to the substrate, performing the stereoselective reaction, and then cleaving the auxiliary to release the enantiomerically enriched product.
Asymmetric Catalysis in Generating Chiral Centers
Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of a chiral product, is a highly efficient method for creating stereocenters. acs.org Various catalytic systems have been developed for the synthesis of chiral α-amino ketones.
Metal-Based Catalysis: Transition metals paired with chiral ligands are powerful tools for asymmetric synthesis.
Palladium Catalysis: A chiral palladium(II) complex has been used to catalyze the asymmetric arylation of in situ generated α-keto imines with arylboronic acids, producing acyclic α-amino ketones with good yields and enantioselectivities. nih.gov
Rhodium Catalysis: Rhodium complexes, particularly with ligands like DuanPhos, have been employed for the asymmetric hydrogenation of α-iminoketones. This method can produce vicinal amino alcohols with exceptional yields and stereoselectivities (up to >99:1 dr; >99.9% ee). acs.org
Ruthenium Catalysis: Ruthenium-diamine catalysts are effective for the asymmetric transfer hydrogenation of unprotected α-amino ketones and their hydrochloride salts. acs.org This approach is notable for its high efficiency at low catalyst loadings and excellent enantioselectivity (>95% ee), without requiring protection of the amine group. acs.org
Organocatalysis: Chiral small organic molecules can also act as catalysts, a field known as organocatalysis.
Brønsted Acid Catalysis: Chiral phosphoric acids have been shown to be effective catalysts for the highly regioselective and enantioselective transfer hydrogenation of α-keto ketimines. acs.orgnih.gov This method uses a dihydropyridine (B1217469) as the hydrogen source and produces a range of chiral α-amino ketones in high yields (up to >99%) and enantioselectivities (up to 98% ee). rsc.orgacs.orgnih.gov
| Catalytic System | Reaction Type | Substrate | Product | Yield | Enantiomeric Excess (ee) | Ref |
| Chiral Palladium(II) Complex | Asymmetric Arylation | α-Keto Imine | α-Amino Ketone | Good | Good | nih.gov |
| Chiral Brønsted Acid (Phosphoric Acid) | Transfer Hydrogenation | α-Keto Ketimine | α-Amino Ketone | up to >99% | up to 98% | acs.orgnih.gov |
| Rhodium/DuanPhos | Asymmetric Hydrogenation | α-Iminoketone | Vicinal Amino Alcohol | 90-96% | >99.9% | acs.org |
| Ruthenium-Diamine Complex | Asymmetric Transfer Hydrogenation | α-Amino Ketone HCl Salt | 1,2-Amino Alcohol | High | >95% | acs.org |
Desymmetrization Approaches for Cyclopropyl (B3062369) Systems
The cyclopropyl ring in 1-Amino-1-cyclopropyl-4-methylpentan-2-one presents a unique stereochemical challenge. Desymmetrization is a powerful strategy wherein a prochiral molecule (a molecule with a plane of symmetry) is transformed into a chiral one. For cyclopropyl systems, this often involves reactions of achiral cyclopropenes or other symmetric cyclopropane (B1198618) precursors.
Several catalytic methods have been developed for the desymmetrization of cyclopropenes:
Copper-Catalyzed Borylation: A novel copper-catalyzed method allows for the diastereo- and enantioselective desymmetrization of cyclopropenes to produce chiral cyclopropylboronates. These versatile intermediates can be further functionalized, for example, by trapping with electrophilic amines to create cyclopropylamine (B47189) derivatives. acs.org
Rhodium-Catalyzed Hydroacylation: Using a chiral rhodium-Josiphos catalyst system, achiral cyclopropenes can undergo enantioselective desymmetrization via a hydroacylation protocol to yield chiral cyclopropyl ketones with excellent yields and selectivities. researchgate.net
Iridium-Catalyzed Borylation: The desymmetrization of 1-substituted cyclopropyl carbamates can be achieved through iridium-catalyzed borylation, yielding products with high enantiomeric excess (85–95% ee). rsc.org
Enzymatic Cyclopropanation: Biocatalytic approaches offer an alternative to transition-metal catalysis. Engineered enzymes can mediate the stereoselective construction of cyclopropylboronates, avoiding the need for chiral ligands and expensive metals while reducing waste. nih.gov This method has been used to generate an enantiopure cyclopropane core that can be further derivatized using standard chemical reactions like Suzuki-Miyaura coupling. nih.gov
Determination of Absolute Configuration
Once a chiral molecule is synthesized, determining its absolute configuration—the precise 3D arrangement of its atoms—is a critical final step. wikipedia.org
Spectroscopic Methods for Stereochemical Assignment
Spectroscopic techniques are vital for determining the absolute configuration of molecules in solution. nih.gov
Vibrational Optical Activity (VOA): This has become a powerful tool for assigning the absolute configuration of chiral molecules without the need for crystallization. nih.gov VOA encompasses two techniques:
Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov
Raman Optical Activity (ROA): Measures a small difference in the intensity of Raman scattered right and left circularly polarized light. nih.gov The absolute configuration is determined by comparing the experimentally measured VCD or ROA spectrum with a spectrum predicted for a known configuration using quantum mechanical calculations, such as Density Functional Theory (DFT). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, derivatization with a chiral agent can create diastereomers that exhibit different NMR spectra. purechemistry.org Chiral shift reagents or chiral solvating agents can also be used. purechemistry.org An advanced method for primary amines involves derivatization with the two enantiomers of a chiral agent, followed by comparison of the experimental NMR chemical shift differences with those calculated via DFT. frontiersin.org
Electronic Circular Dichroism (ECD): This technique measures the differential absorption of circularly polarized UV-Vis light and is particularly useful for molecules with chromophores. The absolute configuration can be assigned by comparing the experimental spectrum to reference spectra or theoretical calculations. purechemistry.org
Single-Crystal X-ray Crystallographic Analysis for Enantiomeric Purity
Single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. wikipedia.orgpurechemistry.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom. purechemistry.org
This technique provides an unambiguous assignment of the R or S configuration at each stereocenter. libretexts.org However, its primary limitation is the absolute requirement for a high-quality single crystal, which can be difficult to obtain. researchgate.netsoton.ac.uk While X-ray crystallography provides the absolute structure, the quantitative determination of enantiomeric purity (or enantiomeric excess) is more commonly performed using chromatographic techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.gov X-ray analysis confirms the identity of the major enantiomer, while chiral HPLC quantifies its purity relative to the minor enantiomer. nih.govnih.gov
Diastereomer and Enantiomer Separation Methodologies
The stereochemical complexity of this compound, which possesses at least one stereocenter at the carbon atom bearing the amino and cyclopropyl groups, necessitates the use of specialized techniques to separate its stereoisomers. The separation of enantiomers and diastereomers is critical in pharmaceutical development and chemical research to isolate the desired isomer with specific biological activity or chemical properties. Methodologies for resolving such chiral α-aminoketones can be broadly categorized into chromatographic techniques and classical resolution via diastereomer formation.
Chromatographic Separation
Chromatographic methods are powerful tools for the analytical and preparative separation of stereoisomers. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and effective technique for the enantiomeric resolution of amino ketones.
Chiral High-Performance Liquid Chromatography (HPLC)
The direct separation of enantiomers of aminoketones is frequently achieved using HPLC columns packed with a chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including β-aminoketones. nih.govsemanticscholar.org These CSPs, commercialized under trade names like Chiralcel® and Chiralpak®, operate on the principle of forming transient, diastereomeric complexes between the chiral selector and the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, enabling separation. eijppr.com
For β-aminoketones, which are structurally related to this compound, studies have shown that cellulose-based CSPs often provide superior enantioselectivity compared to amylose-based ones. nih.govsemanticscholar.org The separation is typically performed in normal-phase mode, utilizing a mobile phase composed of an alkane (like n-hexane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). nih.govresearchgate.net The choice of the specific CSP and the composition of the mobile phase are critical for achieving optimal resolution. researchgate.net
Interactive Table 1 below summarizes typical HPLC conditions used for the separation of β-aminoketone analogs, which can serve as a starting point for developing a separation method for this compound.
Table 1. Exemplary Chiral HPLC Conditions for the Separation of Aminoketone Analogs
| Chiral Stationary Phase (CSP) | CSP Type | Typical Mobile Phase | Separation Mode | Reference |
|---|---|---|---|---|
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol mixtures | Normal Phase | nih.gov |
| Chiralcel® OJ | Cellulose tris(4-methylbenzoate) | n-Hexane / Alcohol mixtures | Normal Phase | nih.gov |
| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Methanol (B129727) (80:20 v/v) | Normal Phase | researchgate.net |
| Chiralpak® IA | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol (90:10 v/v) | Normal Phase | nih.gov |
| Chiralpak® IB | Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) | Isopropanol (100%) | Normal Phase | researchgate.net |
Capillary Electrophoresis (CE)
Capillary electrophoresis represents another effective technique for chiral separations. For β-aminoketones, CE using cyclodextrins as chiral selectors in the buffer solution has been shown to provide excellent and rapid separations, sometimes outperforming HPLC. nih.gov Sulfated-β-cyclodextrin is a common chiral selector that can be employed for the resolution of such compounds. nih.gov
Classical Resolution by Diastereomer Crystallization
Classical resolution is a well-established method for separating enantiomers on a preparative scale. onyxipca.com This technique involves the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org
Due to their different physicochemical properties, diastereomers exhibit different solubilities in a given solvent system. This solubility difference allows for their separation by fractional crystallization. wikipedia.org Once a diastereomeric salt is isolated in a pure form, the chiral resolving agent is removed, typically by acid-base extraction, to yield the desired enantiomer of the amine. wikipedia.org
The success of this method depends heavily on the selection of an appropriate resolving agent and crystallization solvent. onyxipca.com A screening of various chiral acids is often necessary to find a combination that produces well-defined crystals and provides a significant difference in solubility between the diastereomeric salts. onyxipca.com
Interactive Table 2 lists common chiral resolving agents used for the resolution of racemic amines.
Table 2. Common Chiral Resolving Agents for Racemic Amines
| Chiral Resolving Agent | Acid/Base Type | Reference |
|---|---|---|
| (+)-Tartaric acid | Chiral Acid | wikipedia.org |
| (-)-Tartaric acid | Chiral Acid | wikipedia.org |
| (+)-Dibenzoyltartaric acid | Chiral Acid | onyxipca.com |
| (-)-Dibenzoyltartaric acid | Chiral Acid | onyxipca.com |
| (+)-Camphorsulfonic acid | Chiral Acid | wikipedia.org |
| (-)-Camphorsulfonic acid | Chiral Acid | wikipedia.org |
| (+)-Mandelic acid | Chiral Acid | onyxipca.com |
| (-)-Mandelic acid | Chiral Acid | onyxipca.com |
This classical approach is particularly valuable for large-scale production where chromatographic methods may be less cost-effective. onyxipca.com
Derivative Synthesis and Exploration of Structural Analogs of 1 Amino 1 Cyclopropyl 4 Methylpentan 2 One
Modifications at the Amino Group for Targeted Functionality
The primary amino group of 1-amino-1-cyclopropyl-4-methylpentan-2-one is a prime site for chemical modification to introduce new functionalities and modulate the compound's physicochemical properties. Common derivatization strategies include acylation, alkylation, and sulfonylation, which can alter the basicity, lipophilicity, and hydrogen bonding capacity of the molecule.
Acylation: The reaction of the amino group with acylating agents such as acid chlorides, anhydrides, or activated esters is a straightforward method to introduce a wide variety of substituents. For instance, acylation with different acyl chlorides can yield a series of N-acyl derivatives. These modifications can be used to introduce biocompatible moieties or reactive handles for further functionalization.
Reductive Amination: The amino group can also be modified through reductive amination with aldehydes or ketones. This reaction, typically carried out in the presence of a reducing agent like sodium triacetoxyborohydride, allows for the introduction of various alkyl or arylalkyl groups. This approach is highly versatile for creating a library of secondary and tertiary amine derivatives.
Sulfonylation: Reaction with sulfonyl chlorides can be employed to generate sulfonamide derivatives. This modification can significantly alter the electronic properties and acidity of the N-H bond, potentially influencing biological activity.
Below is a table summarizing potential modifications at the amino group:
| Modification Type | Reagent Example | Product Class | Potential Impact on Properties |
| Acylation | Acetyl chloride | N-acetyl derivative | Increased stability, altered solubility |
| Benzoyl chloride | N-benzoyl derivative | Increased lipophilicity | |
| Reductive Amination | Formaldehyde | N,N-dimethyl derivative | Increased basicity, altered receptor binding |
| Benzaldehyde | N-benzyl derivative | Introduction of an aromatic moiety | |
| Sulfonylation | Tosyl chloride | N-tosyl derivative | Increased acidity of N-H, altered binding |
Functionalization of the Ketone Moiety for Diversification
The ketone functionality in this compound offers another avenue for structural diversification. Reactions targeting the carbonyl group or the adjacent α-carbon can lead to a wide array of derivatives with altered chemical reactivity and biological profiles.
Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165). This transformation introduces a new stereocenter, leading to the formation of diastereomeric amino alcohols. These alcohols can be further functionalized, for example, by esterification or etherification of the hydroxyl group.
Nucleophilic Addition to the Carbonyl: The carbonyl group is susceptible to nucleophilic attack by organometallic reagents like Grignard reagents or organolithium compounds. This allows for the introduction of new carbon-carbon bonds and the creation of tertiary alcohols, again with the formation of a new stereocenter.
Formation of Imines and Other C=N Derivatives: The ketone can react with primary amines to form imines, or with other nitrogen-based nucleophiles like hydroxylamine (B1172632) or hydrazines to yield oximes and hydrazones, respectively. These derivatives can serve as intermediates for further synthetic transformations.
The following table outlines some potential functionalizations of the ketone moiety:
| Reaction Type | Reagent Example | Product Class | Key Structural Change |
| Reduction | Sodium borohydride | Amino alcohol | C=O to CH-OH |
| Grignard Reaction | Methylmagnesium bromide | Tertiary amino alcohol | C=O to C(OH)-CH3 |
| Imine Formation | Aniline | N-phenyl imine | C=O to C=N-Ph |
| Oxime Formation | Hydroxylamine | Oxime | C=O to C=N-OH |
Cyclopropyl (B3062369) Ring System Modifications and Their Impact on Reactivity
Ring-Opening Reactions: The strained cyclopropane (B1198618) ring can undergo ring-opening reactions under various conditions. For example, treatment with acids or transition metal catalysts can lead to the formation of linear or cyclic compounds. The regioselectivity and stereoselectivity of these reactions depend on the specific reagents and reaction conditions employed. This strategy can be used to access a different chemical space from the parent molecule.
Substitution on the Cyclopropyl Ring: While direct substitution on the cyclopropyl ring of the target molecule can be challenging, it is possible to synthesize analogs with substituted cyclopropyl rings by starting from appropriately functionalized cyclopropane building blocks. For instance, using a 1-substituted cyclopropylamine (B47189) in the initial synthesis would lead to analogs with substituents on the cyclopropane ring.
The impact of these modifications is summarized in the table below:
| Modification | Method | Resulting Structure | Impact on Reactivity |
| Ring-Opening | Acid catalysis | Acyclic or larger ring structures | Loss of conformational rigidity, new functional groups |
| Transition metal catalysis | Varies depending on catalyst and conditions | Access to diverse molecular scaffolds | |
| Substitution | Synthesis from substituted precursors | Analogs with substituted cyclopropyl rings | Altered steric and electronic properties |
Structural Analogs with Modified Alkyl Chains
The 4-methylpentan-2-one portion of the molecule, specifically the isobutyl group, can also be a target for modification to explore the impact of the alkyl chain's size, shape, and polarity on the compound's properties. These modifications are typically achieved by employing different starting materials in the synthesis of the core structure.
By replacing the starting ketone (4-methyl-2-pentanone) with other ketones, a variety of analogs with different alkyl chains can be synthesized. For example, using acetone (B3395972) would result in a shorter alkyl chain, while using a ketone with a longer or branched alkyl group would lead to analogs with increased lipophilicity. Introducing functional groups into the alkyl chain, such as hydroxyl or ether moieties, can also be achieved by selecting the appropriate starting materials.
The table below illustrates some examples of structural analogs with modified alkyl chains:
| Starting Ketone | Resulting Alkyl Chain | Name of Analog |
| Acetone | Methyl | 1-Amino-1-cyclopropylpropan-2-one |
| 2-Butanone | Ethyl | 1-Amino-1-cyclopropylbutan-2-one |
| 3-Pentanone | Propyl | 1-Amino-1-cyclopropylpentan-3-one |
| Cyclohexanone | Cyclohexyl | 1-Amino-1-cyclopropyl(cyclohexyl)methanone |
Hybrid Molecular Architectures Incorporating this compound Substructures
The this compound scaffold can be incorporated into larger, more complex molecules to create hybrid molecular architectures. This can be achieved by utilizing the functional groups of the parent molecule to connect it to other molecular fragments.
For instance, the amino group can be used as a handle to attach the molecule to a peptide backbone or a heterocyclic core. This can be achieved through standard amide bond formation or nucleophilic substitution reactions. Similarly, the ketone functionality can be used in multicomponent reactions to build complex heterocyclic systems in a single step.
These hybrid molecules can be designed to interact with multiple biological targets or to combine the properties of the parent compound with those of another pharmacophore. The design and synthesis of such hybrids is a powerful strategy in medicinal chemistry for the development of novel therapeutic agents.
Advanced Spectroscopic and Chromatographic Characterization of 1 Amino 1 Cyclopropyl 4 Methylpentan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
1D NMR (¹H, ¹³C) Data Analysis
One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) spectroscopy, are the foundational steps in structural analysis. For 1-Amino-1-cyclopropyl-4-methylpentan-2-one, these techniques reveal the number and types of protons and carbons, respectively. The chemical shifts (δ) indicate the electronic environment of each nucleus, while the integration of ¹H signals corresponds to the number of protons. Spin-spin coupling patterns in the ¹H NMR spectrum help to establish connectivity between adjacent non-equivalent protons.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~2.5 | d | 2H | CH₂ (next to C=O) |
| ~2.1 | m | 1H | CH (in isobutyl) |
| ~1.8 | m | 1H | CH (on cyclopropyl) |
| ~1.0 | d | 6H | 2 x CH₃ (isobutyl) |
| ~0.9 | m | 1H | CH (methine next to N) |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~210 | C=O (Ketone) |
| ~60 | C-N (Methine) |
| ~50 | CH₂ (next to C=O) |
| ~25 | CH (in isobutyl) |
| ~22 | 2 x CH₃ (isobutyl) |
| ~15 | CH (on cyclopropyl) |
Note: The data presented in these tables is predicted and may vary from experimentally obtained values.
2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, confirming the connectivity of the proton framework, such as the protons within the isobutyl and cyclopropyl (B3062369) groups.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom's signal based on its attached protons.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (HRESIMS, EI-MS, FD-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This soft ionization technique is used to determine the accurate mass of the protonated molecule [M+H]⁺. The high resolution allows for the calculation of the precise elemental formula, which for this compound is C₉H₁₇NO.
Electron Ionization Mass Spectrometry (EI-MS): EI is a harder ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint of the compound and provides valuable information about its structure. Key fragments would likely arise from the cleavage of the C-C bond adjacent to the carbonyl group and the loss of the isobutyl or cyclopropylamine (B47189) moieties.
Field Desorption Mass Spectrometry (FD-MS): FD-MS is another soft ionization method that is particularly useful for analyzing non-volatile or thermally unstable compounds, yielding the molecular ion peak with minimal fragmentation.
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show key absorption bands that confirm the presence of its main functional groups.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |
| 3080-3000 | C-H stretch | Cyclopropyl C-H |
| 2960-2850 | C-H stretch | Alkyl C-H |
| ~1710 | C=O stretch | Ketone |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The primary chromophore in this compound is the carbonyl group (C=O). This group is expected to exhibit a weak n → π* transition at approximately 270-290 nm.
Chromatographic Methodologies for Purity Assessment and Separation
Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose. A suitable HPLC method for this compound would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive such as trifluoroacetic acid to improve peak shape. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used to quantify its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the separation, quantification, and purification of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the most probable method of analysis.
Methodology and Expected Findings: The separation would likely be performed on a C18 stationary phase, which separates compounds based on their hydrophobicity. Given the polar nature of the primary amine, a mobile phase consisting of a mixture of water or a buffer and an organic solvent like acetonitrile or methanol would be employed. An acidic modifier, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape by minimizing tailing caused by the interaction of the basic amine group with residual silanols on the silica-based column packing.
Detection of this compound could be challenging as it lacks a strong chromophore for UV-Vis detection at higher wavelengths. Detection would likely be set at a low UV wavelength (e.g., 200-220 nm). For enhanced sensitivity and specificity, pre-column derivatization with a reagent that introduces a highly fluorescent or UV-active moiety could be employed. Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). nih.govnih.gov
The resulting chromatogram would provide the retention time, a characteristic property of the compound under specific conditions, and the peak area, which is proportional to its concentration. This allows for the assessment of purity by detecting any potential impurities from the synthesis or degradation.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of individual components within a mixture. For a compound like this compound, which contains polar functional groups, derivatization is typically necessary to increase its volatility and thermal stability for GC analysis. sigmaaldrich.comchromatographyonline.com
Methodology and Expected Findings: The primary amine and potentially the enol form of the ketone would be targeted for derivatization. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replace the active hydrogens with less polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com
The derivatized sample would then be injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms or similar). The separated components then enter the mass spectrometer, which ionizes them, typically through electron impact (EI). The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and characteristic fragmentation patterns.
For this compound, key fragmentation pathways would be anticipated. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation for ketones, which would lead to the loss of the isobutyl radical or the cyclopropyl-amine fragment. youtube.comlibretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom is also a characteristic fragmentation for amines. libretexts.org The resulting mass spectrum would show a series of fragment ions (m/z values) that are diagnostic for the compound's structure.
| Fragmentation Event | Predicted Fragment Structure | Expected m/z (for TMS derivative) |
|---|---|---|
| Alpha-cleavage (loss of isobutyl radical) | [C4H6NOSi(CH3)3]+ | 156 |
| Alpha-cleavage (loss of cyclopropyl-NH-TMS) | [C5H9O]+ | 85 |
| Molecular Ion [M]+ | [C12H25NOSi]+ | 227 |
| Loss of methyl group from TMS | [M-15]+ | 212 |
X-ray Diffraction for Crystalline Solid-State Structure Determination
Methodology and Expected Findings: A suitable single crystal is mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots as the crystal is rotated, a three-dimensional electron density map can be constructed. From this map, the positions of the individual atoms are determined, and the molecular structure is solved.
The analysis would reveal the precise solid-state conformation of the molecule, including the orientation of the cyclopropyl and isobutyl groups relative to the aminoketone backbone. Key structural parameters such as the crystal system, space group, and unit cell dimensions would be determined. This information is invaluable for confirming the compound's constitution and stereochemistry and for understanding intermolecular interactions, such as hydrogen bonding involving the amine group, in the solid state.
| Parameter | Example Value |
|---|---|
| Chemical Formula | C9H17NO |
| Formula Weight | 155.24 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a, b, c (Å) | a=8.5, b=12.1, c=9.8 |
| α, β, γ (°) | α=90, β=105.2, γ=90 |
| Volume (ų) | 975 |
Computational and Theoretical Studies of 1 Amino 1 Cyclopropyl 4 Methylpentan 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For 1-Amino-1-cyclopropyl-4-methylpentan-2-one, DFT calculations would typically be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. These calculations can predict key structural parameters.
DFT is also instrumental in analyzing the electronic properties of the molecule. By calculating the distribution of electron density, it is possible to identify regions that are electron-rich or electron-poor, which is crucial for predicting how the molecule will interact with other chemical species. Key electronic descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. scirp.orglongdom.org
Illustrative DFT-Calculated Properties for an Aminoketone Structure
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy | -482.3 Hartree | Indicates the overall stability of the optimized geometry. |
| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 Debye | Quantifies the polarity of the molecule, influencing its solubility and intermolecular interactions. |
Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without empirical data. princeton.edu While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energy predictions. nih.gov
These methods are particularly valuable for studying the energetics of chemical reactions involving this compound. For instance, they can be used to calculate the energy changes that occur during a reaction, determining whether it is exothermic or endothermic. Furthermore, ab initio calculations are crucial for locating and characterizing transition states—the high-energy structures that connect reactants and products. nih.govosti.gov The energy of the transition state determines the activation energy of a reaction, which is a key factor in its rate. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
This compound has several rotatable bonds, allowing it to adopt a variety of different shapes or conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By simulating these movements, MD can explore the conformational landscape of the molecule, identifying the most stable and frequently occurring conformations. plos.org This is particularly important for understanding how the molecule might bind to a biological target, as its shape is a key determinant of its activity. The flexibility of the molecule can be a critical factor in its biological function. nih.gov
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Reactivity and Structure-Biological Activity Relationships
Chemoinformatics involves the use of computational methods to analyze chemical data. One of the most powerful tools in this field is the Quantitative Structure-Activity Relationship (QSAR) model. nih.govmdpi.com QSAR studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov
For a compound like this compound, a QSAR study would involve synthesizing and testing a series of related molecules with variations in their structure. Computational chemistry would then be used to calculate a variety of molecular descriptors for each compound. These descriptors can be based on the molecule's size, shape, electronic properties, or hydrophobicity. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. nih.govnih.gov Such models can be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent or selective molecules.
Example QSAR Model Parameters for Aminoketone Derivatives
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| R² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in the biological activity is explained by the model. |
| Q² (Cross-validated R²) | 0.75 | A measure of the model's predictive ability; a value > 0.5 is generally considered good. |
| Number of Descriptors | 5 | The number of molecular properties used to build the model. |
Computational Analysis of Chemical Reactivity and Selectivity
Computational methods can provide detailed insights into the chemical reactivity and selectivity of this compound. The presence of a cyclopropyl (B3062369) group adjacent to a ketone is known to influence reactivity. manchester.ac.uk DFT calculations can be used to map out the electron density and electrostatic potential of the molecule, identifying the sites most susceptible to nucleophilic or electrophilic attack. scirp.orgnih.gov
Furthermore, computational studies can be used to compare the energetics of different reaction pathways, allowing for the prediction of which products are most likely to form. This is particularly useful for understanding the selectivity of reactions. For example, if a reaction can produce multiple isomers, computational analysis can help to predict the major product by comparing the energies of the transition states leading to each isomer. nih.gov
Predictive Modeling of Spectroscopic Data
Computational chemistry can be used to predict the spectroscopic properties of molecules, which can be a valuable tool for structure elucidation and interpretation of experimental data. nih.gov For this compound, it is possible to predict its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). github.iofrontiersin.org These predictions are based on calculating the magnetic shielding of each nucleus in the molecule, which is then converted into a chemical shift. youtube.comstackexchange.com By comparing the predicted spectrum to the experimental one, it is possible to confirm the structure of the molecule or to assign specific signals to particular atoms. Machine learning techniques are also being increasingly used to improve the accuracy of these predictions. frontiersin.org
Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in an Infrared (IR) spectrum. This can help in identifying the functional groups present in the molecule and in confirming its structure.
Information regarding "this compound" is currently unavailable in public literature and scientific databases.
Despite a comprehensive search for the chemical compound "this compound," no specific data or research findings pertaining to its applications as a synthetic intermediate were found. Consequently, this article cannot be generated as requested due to the absence of information on its role as a building block in complex organic synthesis, a precursor in the synthesis of pharmaceutical scaffolds, its intermediacy in natural product synthesis, or its role in material science applications.
The search for detailed research findings, which would be necessary to create the required data tables and provide scientifically accurate content for each specified section and subsection, did not yield any relevant results for this particular compound.
General searches for related compounds, such as aminocyclopropyl ketones, indicate that this class of molecules can be valuable in organic synthesis. However, without specific studies on "this compound," any discussion would be speculative and would not meet the required standard of scientific accuracy for the requested article.
Therefore, the following sections of the proposed article remain unwritten pending the future publication of research on this specific chemical entity:
Applications of 1 Amino 1 Cyclopropyl 4 Methylpentan 2 One As a Synthetic Intermediate8.1. Building Block for Complex Organic Synthesis8.2. Precursor in the Synthesis of Pharmaceutical Scaffolds8.3. Intermediacy in Natural Product Synthesis8.4. Role in Material Science Applications
Investigative Biological Activities of 1 Amino 1 Cyclopropyl 4 Methylpentan 2 One and Its Structural Relatives in Vitro Studies
In Vitro Antimicrobial Activities
The antimicrobial potential of α-amino ketones and their derivatives has been an area of active investigation. The combination of an amino group and a ketone functional group, along with various substitutions, can lead to a diverse range of interactions with microbial cells.
Antibacterial Efficacy
In a different study, metal complexes of β-amino ketones were tested for their antibacterial properties against Bacillus subtilis, E. coli, and Bacillus cereus, showing some positive results scholarsresearchlibrary.com. Additionally, research on β-keto esters, which share the ketone functional group, demonstrated that some of these compounds exhibit antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.08 mg/mL to 0.63 mg/mL mdpi.com.
Table 1: In Vitro Antibacterial Activity of Selected Structural Relatives
| Compound/Class | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 3-(morpholin-4-yl)-1-phenylpropan-1-one | E. coli, S. aureus | Limited Activity | nih.gov |
| β-amino ketone metal complexes | B. subtilis, E. coli, B. cereus | Good Activity | scholarsresearchlibrary.com |
Antifungal Efficacy
The antifungal properties of amino ketones have shown promise in several studies. A notable example is the β-amino ketone 3-(morpholin-4-yl)-1-phenylpropan-1-one (AB1), which demonstrated potent activity against Trichophyton rubrum, a fungus responsible for superficial mycoses. The reported Minimum Inhibitory Concentration (MIC) was 7.81 µg/mL against the reference strain, and it also showed fungicidal activity against clinical isolates nih.gov. The proposed mechanism of action involves the disruption of the fungal plasma membrane, possibly through interaction with ergosterol (B1671047) nih.gov.
Another study on amphiphilic aromatic amino alcohols found that compounds with an amine group and an aliphatic side chain of intermediate length were effective against filamentous fungi and yeast, with MIC values ranging from 7.8 to 312 μg/mL against Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans nih.gov.
Table 2: In Vitro Antifungal Activity of Selected Structural Relatives
| Compound/Class | Fungal Strain | MIC | Reference |
|---|---|---|---|
| 3-(morpholin-4-yl)-1-phenylpropan-1-one | T. rubrum | 7.81 µg/mL | nih.gov |
Antimycobacterial Efficacy
The search for new antimycobacterial agents is critical due to the rise of drug-resistant tuberculosis. While direct data on 1-Amino-1-cyclopropyl-4-methylpentan-2-one is lacking, studies on other ketone-containing compounds have been conducted. For example, various 2-acetyl, 2-benzoyl, and 2-carboxamide (B11827560) quinoxaline (B1680401) derivatives, which are ketone-containing heterocyclic compounds, have been evaluated as anti-Mycobacterium tuberculosis agents nih.gov. Some of these analogues showed promising in vitro activity against different strains of drug-resistant M. tuberculosis nih.gov. Another study found that amikacin, an aminoglycoside antibiotic, exhibited considerable in vitro activity against Mycobacterium tuberculosis nih.gov.
In Vitro Cytotoxicity and Antiproliferative Studies on Cancer Cell Lines
The potential of novel chemical compounds to inhibit the growth of cancer cells is a significant area of pharmaceutical research. Various ketone-containing compounds have been investigated for their cytotoxic and antiproliferative effects.
Studies have shown that ketone bodies themselves can inhibit the proliferation of various cancer cell lines, including colon, breast, ovarian, and cervical cancer cells, without being cytotoxic to normal cells nih.gov. Quinoxaline derivatives bearing an oxirane ring have also demonstrated antiproliferative activity against neuroblastoma cell lines SK-N-SH and IMR-32, with some compounds showing IC50 values as low as 2.49 µM nih.gov. Furthermore, δ-tocotrienol has been shown to induce a cytotoxic effect in prostate cancer cell lines (DU145 and PC3) mdpi.com.
Table 3: In Vitro Cytotoxicity of Selected Structurally Related Compound Classes
| Compound Class | Cancer Cell Line | Effect | IC50 Value | Reference |
|---|---|---|---|---|
| Ketone Bodies | SW480 (colon), MCF-7 (breast), SKOV-3 (ovarian) | Inhibition of proliferation | Not specified | nih.gov |
| Oxiranyl-Quinoxaline Derivatives | SK-N-SH, IMR-32 (neuroblastoma) | Antiproliferative | 2.49 - 26.9 µM | nih.gov |
Enzyme Inhibition Assays
The structural motifs present in this compound, particularly the aminocyclopropyl group, suggest a potential for interaction with enzymes. The 1-aminocyclopropane-1-carboxylic acid (ACC) moiety is the immediate precursor to ethylene (B1197577) in plants, and its synthesis is catalyzed by ACC synthase.
Research has identified compounds that can inhibit ACC synthase. For example, aminoethoxyvinylglycine (AVG) is a potent inhibitor of this enzyme nih.govnih.gov. The crystal structure of apple ACC synthase in a complex with AVG has been described, providing insight into the mechanism of inhibition nih.gov. Other compounds, such as certain quinazolinones, have also been identified as inhibitors of ACC synthase, with IC50 values in the low micromolar range nih.gov. Additionally, aminooxyacetic acid is a known general inhibitor of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which includes a wide range of aminotransferases wikipedia.org. Given that α-amino ketones can be valuable for in vitro studies of proteases, this class of compounds is of significant interest in enzyme inhibition research researchgate.net.
Investigation of Modulation of Biochemical Pathways in Model Systems
The role of α-keto acids as central molecules in metabolism is well-established. Recent research has explored how α-keto acids could have been involved in prebiotic reaction networks. A study demonstrated the abiotic generation of α-keto acids, such as pyruvate (B1213749) and glyoxylate, from the amino acids serine and glycine (B1666218). This process can initiate a cascade of reactions leading to more complex molecules, suggesting a pathway for the emergence of protometabolic networks on the early Earth nih.govastrobiology.com. This highlights the potential of α-amino ketones and their related α-keto acids to participate in and modulate fundamental biochemical pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
